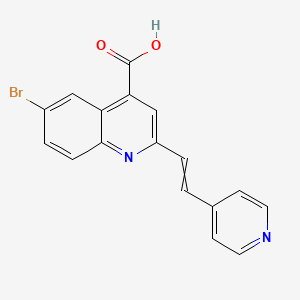
6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H11BrN2O2. It is known for its unique structure, which includes a quinoline core substituted with a bromine atom and a pyridinyl ethenyl group.
Vorbereitungsmethoden
The synthesis of 6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoquinoline and 4-pyridinecarboxaldehyde.
Condensation Reaction: The 2-bromoquinoline undergoes a condensation reaction with 4-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 2-[2-(pyridin-4-yl)ethenyl]quinoline.
Bromination: The intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position of the quinoline ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to yield the desired product.
Analyse Chemischer Reaktionen
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the ethenyl group to an ethyl group.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium cyanide (KCN).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug discovery and development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-bromoquinoline: Lacks the pyridinyl ethenyl and carboxylic acid groups, making it less versatile in chemical reactions.
4-pyridinecarboxaldehyde: Lacks the quinoline core and bromine atom, limiting its applications in coordination chemistry.
Quinoline-4-carboxylic acid: Lacks the bromine atom and pyridinyl ethenyl group, reducing its potential as a building block for more complex molecules.
Eigenschaften
Molekularformel |
C17H11BrN2O2 |
|---|---|
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
6-bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11BrN2O2/c18-12-2-4-16-14(9-12)15(17(21)22)10-13(20-16)3-1-11-5-7-19-8-6-11/h1-10H,(H,21,22) |
InChI-Schlüssel |
KKNHYSSJHQAITJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


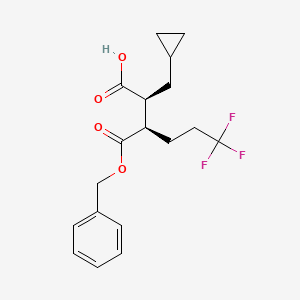

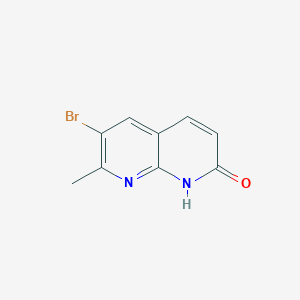
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)
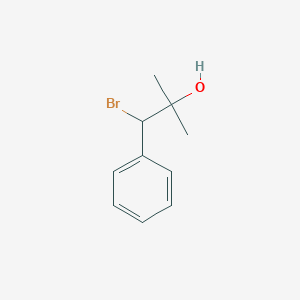




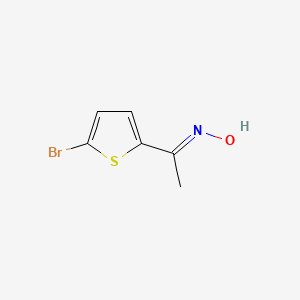
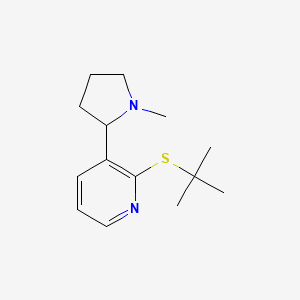
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)


